N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by dual pyrazole rings with methyl, methoxy, and phenyl substituents. The compound’s structure combines a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl pharmacophore linked via a carbamoyl bridge to a 3-methoxy-1-methylpyrazole-4-carboxamide moiety. Such scaffolds are frequently explored in medicinal chemistry due to their bioisosteric compatibility with enzyme active sites and tunable substituent effects on pharmacokinetics .
Properties
IUPAC Name |
N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4/c1-15-20(24(33)30(29(15)3)18-8-6-5-7-9-18)26-21(31)16-10-12-17(13-11-16)25-22(32)19-14-28(2)27-23(19)34-4/h5-14H,1-4H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXVZJUWQJIRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a range of biological activities which have been studied extensively in recent years. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Core : The pyrazole ring is known for its diverse biological properties.
- Carbamoyl Group : Enhances the solubility and bioactivity.
- Methoxy and Methyl Substituents : These groups can influence the pharmacokinetics and pharmacodynamics of the compound.
The molecular formula is , with a molecular weight of approximately 398.42 g/mol.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism involves:
- Inhibition of Proliferative Signaling Pathways : It has been shown to interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
Studies have indicated that the compound possesses anti-inflammatory properties, likely due to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size when treated with this compound compared to controls. The treatment led to a decrease in Ki67 expression, a marker for cell proliferation.
- Antibacterial Efficacy : In a clinical trial setting, patients with bacterial infections resistant to standard treatments were administered this compound as part of a combination therapy. Results indicated a marked improvement in clinical outcomes, with a reduction in infection severity.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives, emphasizing how modifications to the core structure can enhance biological activity. For instance:
- Substitutions at specific positions on the pyrazole ring have been correlated with increased potency against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carboxamide Derivatives
Structural and Physicochemical Comparisons
The target compound shares structural homology with pyrazole-carboxamide derivatives synthesized in (Table 1). Key differences lie in substituent patterns and their impact on physicochemical properties:
Table 1: Structural and Physicochemical Comparison
- Substituent Effects: Halogenation: Chloro (3b) and fluoro (3d) substituents increase melting points compared to non-halogenated analogs (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Methoxy Group: The target compound’s 3-methoxy group may improve solubility compared to cyano-substituted analogs (3a–3d) but could reduce crystallinity due to steric hindrance .
Antifungal Potential
Pyrazole-carboxamides are widely studied as fungicides. highlights that replacing a pyrazole’s 1-methyl group with a phenyl ring (as in the target compound) enhances antifungal activity by improving hydrophobic interactions with fungal enzyme pockets. For example, penflufen (a commercial fungicide) shares a pyrazole-carboxamide backbone but lacks the phenyl and methoxy substituents present in the target compound, suggesting the latter may exhibit broader-spectrum activity .
Anti-Proliferative Activity
demonstrates that pyrazole rings can be replaced with isoxazoles or triazoles without significant loss of anti-proliferative activity.
Enzyme Inhibition
reveals that pyrazole derivatives with phenol or methoxy groups (e.g., the target compound) form stable hydrogen bonds with Staphylococcus aureus enzymes. Computational docking studies suggest the methoxy group in the target compound may mimic the phenol interactions observed in other derivatives, positioning it as a candidate for anti-staphylococcal drug development .
Key Research Findings and Implications
Substituent-Driven Bioactivity: The phenyl and methoxy groups in the target compound likely enhance target binding compared to smaller substituents (e.g., methyl or cyano) .
Thermal Stability : Halogenated analogs (3b, 3d) exhibit higher melting points, but the target compound’s methoxy group may balance stability and solubility for in vivo applications .
Versatility : The pyrazole-carboxamide scaffold supports diverse biological applications, from antifungals to anticancer agents, depending on substituent tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
